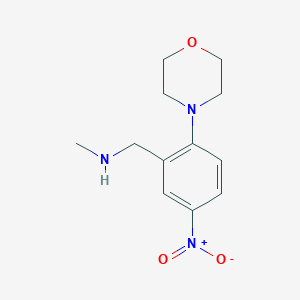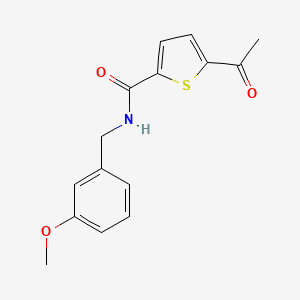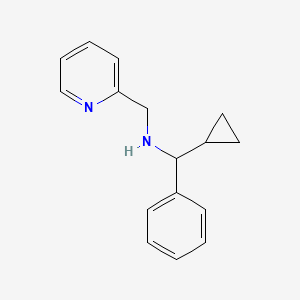
Acetic acid;1-chlorononan-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;1-chlorononan-5-ol is an organic compound with the molecular formula C11H21ClO2 It is a derivative of acetic acid and contains a chlorinated nonanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-chlorononan-5-ol typically involves the chlorination of nonanol followed by esterification with acetic acid. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus trichloride, and the esterification process may require a catalyst like sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous process involving the chlorination of nonanol in the presence of a catalyst, followed by esterification with acetic acid. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;1-chlorononan-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chlorinated group can be reduced to form a nonanol derivative.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of nonanoic acid or nonanone.
Reduction: Formation of nonanol.
Substitution: Formation of nonanol derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Acetic acid;1-chlorononan-5-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems, including its antimicrobial properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of acetic acid;1-chlorononan-5-ol involves its interaction with molecular targets such as enzymes and receptors. The chlorinated group can interact with nucleophilic sites on proteins, leading to potential inhibition or modification of enzyme activity. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Nonanol: A similar compound without the chlorinated group.
Chlorononane: A similar compound without the hydroxyl group.
Nonanoic acid: A similar compound with a carboxylic acid group instead of the hydroxyl group.
Uniqueness
Acetic acid;1-chlorononan-5-ol is unique due to the presence of both a chlorinated group and a hydroxyl group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological systems.
Propiedades
Número CAS |
54314-56-6 |
|---|---|
Fórmula molecular |
C11H23ClO3 |
Peso molecular |
238.75 g/mol |
Nombre IUPAC |
acetic acid;1-chlorononan-5-ol |
InChI |
InChI=1S/C9H19ClO.C2H4O2/c1-2-3-6-9(11)7-4-5-8-10;1-2(3)4/h9,11H,2-8H2,1H3;1H3,(H,3,4) |
Clave InChI |
QNEXMDKGICUMOZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCCCCl)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


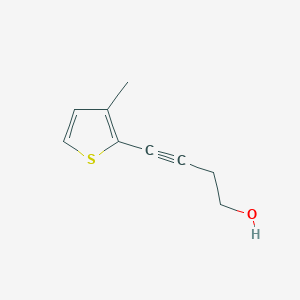
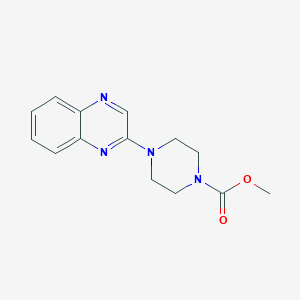
![[4-(hydroxymethyl)-1H-quinolin-4-yl]methanesulfonate](/img/structure/B13880043.png)
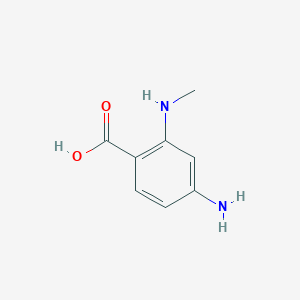
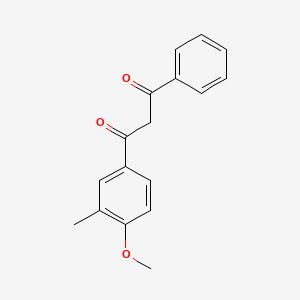
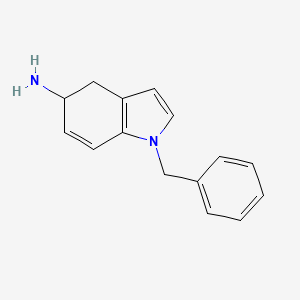
![4-chloro-2-(furan-2-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13880071.png)


